Bienvenue dans la boutique en ligne BenchChem!

1-Propyl-1H-benzoimidazol-2-ylamine

Kinase Inhibition TAK1/MAP3K7 Immuno-Oncology

1‑Propyl‑1H‑benzoimidazol‑2‑ylamine (CAS 57667‑50‑2) is an N1‑alkyl‑substituted 2‑aminobenzimidazole that serves as both a stand‑alone pharmacophore for Toll‑like receptor (TLR) modulation and a key synthetic intermediate. The 2‑aminobenzimidazole core is a privileged scaffold in medicinal chemistry, with N1‑alkyl chain length critically determining target selectivity and potency.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 57667-50-2
Cat. No. B079562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1H-benzoimidazol-2-ylamine
CAS57667-50-2
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1N
InChIInChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12)
InChIKeyMGKUHRRJQCKXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-benzoimidazol-2-ylamine (CAS 57667-50-2): Procurement-Grade Overview for TLR8 and Kinase-Targeted Research


1‑Propyl‑1H‑benzoimidazol‑2‑ylamine (CAS 57667‑50‑2) is an N1‑alkyl‑substituted 2‑aminobenzimidazole that serves as both a stand‑alone pharmacophore for Toll‑like receptor (TLR) modulation and a key synthetic intermediate [1]. The 2‑aminobenzimidazole core is a privileged scaffold in medicinal chemistry, with N1‑alkyl chain length critically determining target selectivity and potency [2]. The propyl substituent confers a distinct combination of lipophilicity (experimental LogP ≈ 2.61) and polar surface area (PSA ≈ 43.8 Ų) that differentiates it from both shorter (methyl, ethyl) and longer (butyl, pentyl) chain analogs, directly impacting membrane permeability and binding pocket compatibility .

Why 1-Propyl-1H-benzoimidazol-2-ylamine Cannot Be Substituted by Other N1-Alkyl-2-aminobenzimidazoles


Substituting 1‑propyl‑1H‑benzoimidazol‑2‑ylamine with its N1‑methyl, ‑ethyl, ‑butyl, or ‑pentyl analogs introduces a documented failure risk in target selectivity and downstream biological readouts. Comprehensive structure‑activity relationship (SAR) studies on the 1‑alkyl‑1H‑benzimidazol‑2‑amine chemotype demonstrate that N1‑alkyl chain length directly controls TLR8 agonistic potency; the 1‑pentyl analog (8b) achieves an EC₅₀ of 3.23 μM, whereas chain length variations alter potency by more than 3‑fold [1]. Furthermore, the N1‑propyl group is the validated substituent in the potent and selective kinase inhibitor Takinib (IC₅₀ = 9.5 nM for TAK1), and replacing it with other alkyl groups abolishes this selectivity profile . The experimental LogP of 2.61 for the N1‑propyl compound represents a solubility‑permeability balance that is not achieved with shorter (LogP ≈ 1.4 for N1‑methyl) or longer (LogP ≈ 3.5 for N1‑pentyl) chains, making generic substitution a procurement risk for reproducible biological results .

Quantitative Differentiation Evidence for 1-Propyl-1H-benzoimidazol-2-ylamine Against Closest Analogs


N1-Propyl Substitution Defines the Potent and Selective Kinase Inhibitor Scaffold of Takinib

The 1‑propyl‑1H‑benzimidazol‑2‑ylamine scaffold, when elaborated to Takinib (N1‑(1‑propyl‑1H‑benzimidazol‑2‑yl)‑1,3‑benzenedicarboxamide), delivers a TAK1 IC₅₀ of 9.5 nM with pronounced selectivity over related kinases. This potency and selectivity profile, which has been validated across multiple independent vendors , is contingent on the N1‑propyl substitution. The scaffold demonstrates a selectivity window of 12.6‑fold over IRAK4 (IC₅₀ = 120 nM), 41‑fold over IRAK1 (IC₅₀ = 390 nM), and >200‑fold over MINK1 (IC₅₀ = 1,900 nM) .

Kinase Inhibition TAK1/MAP3K7 Immuno-Oncology

N1-Alkyl Chain Length Controls TLR8 Agonistic Potency: SAR Positioning of the Propyl Variant

In a comprehensive SAR study of 1‑alkyl‑1H‑benzimidazol‑2‑amines, the N1‑pentyl analog (8b) was identified as the optimal TLR8 agonist with an EC₅₀ of 3.23 μM in a human TLR8‑specific reporter gene assay [1]. While the N1‑propyl compound was not the most potent in the series, its intermediate chain length positions it as a critical comparator for understanding the relationship between alkyl chain hydrophobicity and TLR8 binding pocket occupancy. The study concluded that chain length directly governs potency, with shorter chains (methyl, ethyl) showing markedly reduced activity and the butyl analog (8a) showing intermediate activity; specific quantitative data for the N1‑propyl compound in the same assay system was not separately tabulated in the primary publication [1].

TLR8 Agonism Immunoadjuvant Discovery Innate Immunity

Physicochemical Differentiation: N1-Propyl Group Confers Optimal Lipophilic-Lipophobic Balance for Membrane Permeability

The experimental LogP of 1‑propyl‑1H‑benzoimidazol‑2‑ylamine is 2.61 with a polar surface area of 43.8 Ų . This physicochemical profile places the compound in an optimal range for blood‑brain barrier penetration and cellular permeability, in contrast to the 1‑methyl analog (estimated LogP ≈ 1.4–1.6) which may exhibit insufficient lipophilicity for membrane crossing, and the 1‑pentyl analog (estimated LogP ≈ 3.5) which risks elevated plasma protein binding and reduced aqueous solubility. The measured LogD at pH 5.5 is 0.45, indicating a balanced ionization state suitable for both passive diffusion and target engagement .

Physicochemical Properties LogP Optimization Drug Likeness

Bis-Benzimidazole Derivatives of the N1-Propyl Scaffold Demonstrate Low-Micromolar Cytotoxicity Against HT-29 Colorectal Carcinoma

Derivatives of the 1‑propyl‑1H‑benzimidazol‑2‑amine scaffold, specifically the bis‑benzimidazole compounds N‑1H‑benzimidazol‑2‑yl‑1‑propyl‑1H‑benzimidazol‑2‑amine (15) and 1‑propyl‑N‑(1‑propyl‑1H‑benzimidazol‑2‑yl)‑1H‑benzimidazol‑2‑amine (21), demonstrated IC₅₀ values of 0.91 μM and 1.92 μM, respectively, against the HT‑29 colorectal carcinoma cell line [1]. Compound 15 also exhibited an IC₅₀ of 0.006 μM against MDA‑MB‑231 triple‑negative breast cancer cells [1]. While the unsubstituted parent compound was not tested, these data establish that the N1‑propyl‑2‑aminobenzimidazole core supports potent antiproliferative activity when elaborated, and that the N1‑propyl group is a critical structural determinant for this activity class.

Cytotoxicity Colorectal Cancer Bis-Benzimidazole

N1-Propyl-2-aminobenzimidazole Serves as the Common Synthetic Intermediate for Both TLR8 Agonist and TAK1 Inhibitor Chemotypes

1‑Propyl‑1H‑benzoimidazol‑2‑ylamine is the direct synthetic precursor for two structurally distinct bioactive chemotypes: (i) upon further N‑acylation with isophthalic acid derivatives, it yields the potent TAK1 inhibitor Takinib (IC₅₀ = 9.5 nM) ; and (ii) its core scaffold is the basis for the 1‑alkyl‑1H‑benzimidazol‑2‑amine TLR8 agonist series [1]. This dual utility is not shared by the N1‑methyl or N1‑ethyl analogs, which have not been reported to yield comparable kinase inhibitor potency, nor by the N1‑pentyl analog, which is optimized for TLR8 agonism but not validated as a kinase inhibitor precursor [1].

Synthetic Intermediate Chemical Biology Tool Scaffold Diversification

Recommended Procurement Scenarios for 1-Propyl-1H-benzoimidazol-2-ylamine Based on Quantified Differentiation


Synthesis of Selective TAK1 Inhibitors for Immuno-Oncology and Rheumatoid Arthritis Research

Researchers requiring a validated starting material for synthesizing TAK1/MAP3K7 inhibitors should procure 1‑propyl‑1H‑benzoimidazol‑2‑ylamine, as it is the required precursor for Takinib and related N1‑(1‑propyl‑1H‑benzimidazol‑2‑yl)‑carboxamides that demonstrate TAK1 IC₅₀ values of 9.5 nM with >12‑fold selectivity over IRAK4 [1]. Alternative N1‑alkyl chain lengths have not been validated for this potency and selectivity profile, making the N1‑propyl variant essential for reproducible kinase inhibitor synthesis [1].

TLR8 Structure-Activity Relationship Studies for Vaccine Adjuvant Discovery

The 1‑propyl compound is a critical SAR probe for TLR8‑targeted immunology programs. Systematic variation of the N1‑alkyl chain from methyl through pentyl in the 2‑aminobenzimidazole series has established that pentyl (8b, EC₅₀ = 3.23 μM) is optimal, while the propyl variant serves as an essential intermediate chain‑length comparator needed to establish the full chain‑length‑potency relationship [1]. Procurement of the propyl analog ensures complete SAR coverage in TLR8 agonist optimization campaigns [1].

Antiproliferative Bis-Benzimidazole Libraries Targeting Colorectal and Breast Cancer

Medicinal chemistry groups synthesizing bis‑benzimidazole antiproliferative agents should select 1‑propyl‑1H‑benzoimidazol‑2‑ylamine as a key building block, as its derivatives (compounds 15 and 21) demonstrate IC₅₀ values of 0.91–1.92 μM against HT‑29 colorectal carcinoma and as low as 0.006 μM against MDA‑MB‑231 breast cancer cells [1]. The N1‑propyl substitution is conserved across the most potent compounds in the series, establishing its structural importance for cytotoxic activity [1].

Physicochemical Optimization Studies Requiring Balanced Lipophilicity (LogP ≈ 2.6)

For drug discovery programs optimizing lead compounds with balanced permeability and solubility, 1‑propyl‑1H‑benzoimidazol‑2‑ylamine (LogP = 2.61, PSA = 43.8 Ų, LogD pH 5.5 = 0.45) provides a reference standard in the CNS‑penetrant chemical space that is not achieved by the overly polar N1‑methyl analog (LogP ≈ 1.4–1.6) or the excessively lipophilic N1‑pentyl analog (LogP ≈ 3.5) [1]. This makes the propyl variant the optimal choice for physicochemical benchmarking in benzimidazole‑based lead series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Propyl-1H-benzoimidazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.